molecular formula C16H16S2 B1251837 Cumyl dithiobenzoate CAS No. 201611-77-0

Cumyl dithiobenzoate

Cat. No.: B1251837
CAS No.: 201611-77-0
M. Wt: 272.4 g/mol
InChI Key: KOBJYYDWSKDEGY-UHFFFAOYSA-N
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Description

Cumyl dithiobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H16S2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cumyl dithiobenzoate plays a significant role in biochemical reactions, particularly in the context of RAFT polymerization. It interacts with enzymes, proteins, and other biomolecules to facilitate the controlled polymerization process. The compound acts as a chain transfer agent, interacting with radical species to regulate the growth of polymer chains. This interaction is crucial for maintaining the desired molecular weight and distribution of the resulting polymers .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with radical species can lead to changes in the cellular redox state, impacting the activity of redox-sensitive signaling pathways. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with radical species during RAFT polymerization. The compound acts as a chain transfer agent, facilitating the reversible addition and fragmentation of radical species. This process helps to control the growth of polymer chains, ensuring the desired molecular weight and distribution. This compound’s ability to interact with radical species also extends to its effects on cellular processes, where it can influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively control polymerization processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s interaction with radical species plays a key role in its metabolic activity, as it can modulate the activity of enzymes involved in redox reactions. This interaction can lead to changes in the levels of metabolites and the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. This compound’s ability to interact with radical species also plays a role in its transport and distribution, as it can form complexes with other biomolecules .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on biochemical reactions and cellular processes. The localization of this compound can impact its activity and function, as it interacts with different biomolecules in various subcellular environments .

Properties

IUPAC Name

2-phenylpropan-2-yl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBJYYDWSKDEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453981
Record name Cumyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201611-77-0
Record name Cumyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-1-phenyl-ethyl) benzenecarbodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of dithiobenzoic acid (10.59 g), a-methylstyrene (10 g) and carbon tetrachloride (40 mL) was heated at 70° C. for 4 hours. The resultant mixture was reduced to a crude oil which was purified by column chromatography (aluminium oxide (activity III), n-hexane eluent) to give 2-phenylprop-2-yl dithiobenzoate (5) (6.1 g, 32.6% yield) as a dark purple oil. 1H-nmr (CDCl3) d(ppm): 2.03 (s, 6H); 7.20-7.60 (m, 8H) and 7.86 (m, 2H).
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Synthesis routes and methods II

Procedure details

100 ml of a 3 M phenylmagnesium bromide solution in diethyl ether were added to 35 g of carbon disulfide in 150 ml of tetrahydrofuran (THF), while maintaining the temperature below 40° C. After one hour, the reaction was terminated by adding 50 ml of water. Ether and THF were removed by a rotary evaporator, after which the mixture obtained was transferred into a 500 ml separating funnel by adding 150 ml of water. 50 ml of heptane and 40 g of α-methylstyrene were added thereto, Concentrated aqueous hydrochloric acid was then added in portions, shaking vigorously each time. The addition of hydrochloric acid was continued until the aqueous layer was virtually colorless. The pH of the aqueous phase fell to a value of less than 7. The organic phase became deep violet, and this color is characteristic of the dithioester. The violet organic phase was separated from the aqueous phase. Volatile materials were removed from the mixture using a rotary evaporator. 93.5 g of a violet oil which contained dithiobenzoic acid were obtained. Dithiobenzoic acid contained in the oil was removed by extraction with 2% sodium hydroxide solution, after which 85 g of cumyl dithiobenzoate were obtained and may be used without further purification in RAFT polymerizations.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cumyl dithiobenzoate

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